4-Benzyloxyphenyl Maraviroc

Description

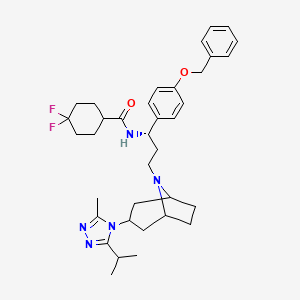

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47F2N5O2/c1-24(2)34-41-40-25(3)43(34)31-21-29-11-12-30(22-31)42(29)20-17-33(39-35(44)28-15-18-36(37,38)19-16-28)27-9-13-32(14-10-27)45-23-26-7-5-4-6-8-26/h4-10,13-14,24,28-31,33H,11-12,15-23H2,1-3H3,(H,39,44)/t29?,30?,31?,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDOVYMVSGQZAX-RYIODHQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)C6CCC(CC6)(F)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)C6CCC(CC6)(F)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 4 Benzyloxyphenyl Maraviroc Within Maraviroc Ccr5 Antagonist Development

Maraviroc is a selective, reversible antagonist of the CCR5 co-receptor, which is essential for the entry of R5-tropic HIV-1 strains into host CD4+ T-cells. pharmaffiliates.comwikipedia.orgnih.gov By binding to CCR5, Maraviroc prevents the interaction between the viral envelope glycoprotein (B1211001) gp120 and the receptor, thereby inhibiting viral entry. nih.govasm.org The development of Maraviroc was a significant milestone, born from extensive high-throughput screening and medicinal chemistry efforts to optimize potency, antiviral activity, and pharmacokinetic properties. fda.gov

In the synthesis and manufacturing of any active pharmaceutical ingredient (API) like Maraviroc, the formation of impurities is an almost unavoidable consequence. veeprho.com These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, or degradation of the final compound. veeprho.com Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of such impurities to ensure the safety and efficacy of the drug product. www.gov.ukich.orgpmda.go.jp

It is within this context that 4-Benzyloxyphenyl Maraviroc emerges. This compound is identified as a known impurity associated with Maraviroc. While detailed academic research focusing exclusively on this compound is not widely available in public literature, its existence is noted by suppliers of pharmaceutical reference standards. These standards are crucial for quality control, method validation, and stability studies in the pharmaceutical industry. canada.ca The presence of a benzyloxy group on the phenyl ring distinguishes it from the parent Maraviroc molecule.

Forced degradation studies, which intentionally subject a drug substance to stress conditions like acid, base, oxidation, and light, are performed to understand its stability and identify potential degradation products. mdpi.comoup.com While specific studies detailing the formation of this compound are not prominent, it is plausible that it could arise as a process-related impurity from the synthetic route or as a degradation product under certain conditions. The development of a commercial synthesis for Maraviroc involved navigating challenges related to impurity generation and implementing robust purification strategies. acs.org

Academic Significance of Investigating Synthetic Derivatives and Impurities in Drug Discovery

Exploration of Synthetic Routes for Maraviroc and Related Analogues

The synthesis of Maraviroc and its analogues has been a subject of extensive research, leading to various strategies for its construction. These routes often involve the assembly of key fragments and the careful management of stereochemistry.

Key Intermediates and Reaction Conditions Influencing Phenyl Ring Modifications

The core structure of Maraviroc features a central phenylpropyl amine moiety. Modifications to this phenyl ring are critical in the synthesis of certain analogues and can be a source of impurities. Key intermediates in Maraviroc synthesis include a β-amino ester, 4,4-difluorohexanecarboxylic acid, and a 1,3,4-triazole-substituted tropane (B1204802) fragment. acs.org

One of the pivotal intermediates is (S)-3-amino-3-phenylpropanoic acid, which serves as a precursor to the chiral phenylpropylamine backbone. acs.org The synthesis of this intermediate can be achieved through methods like the condensation of benzaldehyde, ammonium (B1175870) acetate, and malonic acid, followed by resolution. acs.org

The use of protecting groups is a common strategy in the synthesis of Maraviroc to prevent unwanted side reactions. Notably, the carbobenzyloxy (Cbz) group, which contains a benzyl (B1604629) moiety, has been employed to protect amino groups in intermediates during the synthesis. google.comgoogle.com The introduction and subsequent removal of such protecting groups are critical steps where side reactions can occur. For instance, debenzylation is often achieved through catalytic hydrogenation. nih.gov

| Intermediate/Precursor | Protecting Group | Key Reaction |

| β-amino ester | Carbobenzyloxy (Cbz) | Protection of amine |

| 3-benzyl-3,8-diazabicyclo[3.2.1]octane derivative | Methyl chloroformate | Protection of nitrogen |

| Benzyl-protected amino acid | Benzyl ester | Protection of carboxylic acid |

Stereoselective Synthesis Approaches Relevant to Maraviroc Derivatives

The stereochemistry of Maraviroc is crucial for its biological activity. Therefore, stereoselective synthesis is a key focus in its production. One approach involves the use of chiral auxiliaries, such as (S)-tert-butanesulfinamide, to guide the stereoselective formation of the desired amine stereocenter. google.com

Another strategy employs organocatalysis to achieve the enantioselective synthesis of key chiral fragments. For example, an organocatalyzed aza-Michael reaction has been used to construct the chiral β-amino aldehyde intermediate. researchgate.net These stereoselective methods are designed to produce the desired enantiomer in high purity, but side reactions can still lead to the formation of impurities.

Elucidation of this compound as a Synthetic Impurity or Byproduct

This compound has been identified as a process-related impurity in the synthesis of Maraviroc. slideserve.com Its formation is not a desired outcome but rather a consequence of the specific reagents and reaction conditions employed during the manufacturing process.

Identification of Precursors and Reaction Mechanisms Leading to Impurity Formation

While the precise, documented mechanism for the formation of this compound is not extensively detailed in publicly available literature, a plausible pathway can be inferred from the known chemistry of Maraviroc synthesis. A key potential precursor to this impurity is 4-Hydroxyphenyl Maraviroc, which is itself a known related substance of Maraviroc. pharmaffiliates.com

The formation of this compound likely involves the O-alkylation of 4-Hydroxyphenyl Maraviroc with a benzyl-containing reagent. The source of the benzyl group could be a benzyl-based protecting group, such as the aforementioned Cbz group, or a reagent like benzyl bromide used in a preceding step. weebly.comusitc.gov If residual benzylating agents are present in the reaction mixture when 4-Hydroxyphenyl Maraviroc is formed or present, a side reaction can occur, leading to the formation of the 4-benzyloxy derivative.

Plausible Formation Pathway:

Formation of 4-Hydroxyphenyl precursor: An intermediate with a hydroxyl group on the phenyl ring is formed.

Presence of a Benzylating Agent: Residual benzyl-containing reagents (e.g., from a Cbz protecting group) are present.

O-Alkylation: The hydroxyl group of the precursor reacts with the benzylating agent to form the 4-benzyloxyphenyl ether linkage.

Studies on Reaction Selectivity and Control in Maraviroc Synthesis

The synthesis of Maraviroc presents several challenges in terms of reaction selectivity. The presence of multiple reactive sites in the intermediates necessitates careful control of reaction conditions to favor the desired transformations and minimize the formation of byproducts. For example, in the construction of the triazole ring, the choice of reagents and conditions can influence the final product distribution. google.com

The potential for side reactions, such as the formation of this compound, underscores the importance of reaction optimization and purification methods in the manufacturing process.

Process Chemistry and Optimization Strategies for Minimizing this compound Formation

Minimizing the formation of impurities like this compound is a critical aspect of the process chemistry of Maraviroc. This is achieved through a combination of strategies aimed at controlling the reaction pathways and removing any unwanted byproducts.

One key strategy is the careful selection and use of protecting groups. While benzyl-containing protecting groups can be effective, their use requires stringent control over the deprotection step to ensure complete removal and to prevent side reactions with other functional groups present in the molecule.

Another important aspect is the optimization of reaction conditions, such as temperature, reaction time, and the stoichiometry of reagents, to maximize the yield of the desired product and minimize the formation of impurities. The use of advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the progress of reactions and for detecting and quantifying impurities. Current time information in Bangalore, IN.

Finally, robust purification methods are employed to remove any impurities that are formed. This can include techniques such as crystallization and chromatography, which are designed to separate the desired product from related substances like this compound. google.com

| Strategy | Description |

| Protecting Group Management | Careful selection and complete removal of protecting groups to avoid side reactions. |

| Reaction Optimization | Fine-tuning of reaction conditions (temperature, time, stoichiometry) to enhance selectivity. |

| In-Process Controls | Use of analytical techniques like HPLC to monitor reaction progress and impurity levels. |

| Purification | Employment of crystallization and chromatography to remove impurities from the final product. |

Advanced Analytical Characterization of 4 Benzyloxyphenyl Maraviroc in Research Settings

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable tools for the separation and purification of complex mixtures, as well as for the quantification of individual components. In the context of 4-Benzyloxyphenyl Maraviroc, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play crucial roles.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the separation and quantification of Maraviroc and its analogues. rasayanjournal.co.inresearchgate.net

Methodologies often involve a C18 column as the stationary phase, which provides excellent resolution for such compounds. rasayanjournal.co.inresearchgate.net A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used to achieve effective separation. rasayanjournal.co.initmedicalteam.plnih.gov Detection is commonly performed using a UV detector, with the wavelength of maximum absorbance for Maraviroc and its derivatives being around 210 nm. rasayanjournal.co.initmedicalteam.plinnovareacademics.in

For quantitative analysis, a calibration curve is constructed by running a series of standard solutions of known concentrations. This allows for the accurate determination of the concentration of this compound in a given sample. The linearity of the method is established over a specific concentration range, ensuring the reliability of the quantification. rasayanjournal.co.innih.gov

Interactive Data Table: Typical HPLC Parameters for Maraviroc Analogs

| Parameter | Value |

| Column | X-Bridge C18 (250 mm x 4.6 mm, 5 µm) rasayanjournal.co.in |

| Mobile Phase A | 0.01M Potassium dihydrogen phosphate (B84403) buffer (pH 7.0) rasayanjournal.co.initmedicalteam.pl |

| Mobile Phase B | Acetonitrile itmedicalteam.pl |

| Flow Rate | 0.5 - 1.0 mL/min itmedicalteam.plnih.gov |

| Column Temperature | 30 - 45°C rasayanjournal.co.initmedicalteam.pl |

| Detection Wavelength | 210 nm rasayanjournal.co.initmedicalteam.pl |

| Injection Volume | 20 µL rasayanjournal.co.in |

Gas Chromatography (GC) Applications in Volatile Precursor Analysis

While this compound itself is not sufficiently volatile for direct GC analysis, this technique is crucial for the analysis of its volatile precursors and any potential volatile impurities. For instance, the synthesis of Maraviroc and its analogues often involves smaller, more volatile building blocks. rsc.org

GC, often coupled with a mass spectrometer (GC-MS), can be used to assess the purity of starting materials and to monitor the progress of synthetic reactions by analyzing the volatile components in the reaction mixture. This ensures that the precursors meet the required quality standards before being used in subsequent synthetic steps. rsc.org

Spectroscopic and Spectrometric Methods for Structural Elucidation

Spectroscopic and spectrometric techniques are powerful tools for elucidating the precise molecular structure of a compound. For this compound, a combination of NMR, MS, IR, and UV-Vis spectroscopy provides a complete picture of its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to confirm the molecular structure of this compound.

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the signals are all indicative of the specific arrangement of atoms in the molecule. For a compound like this compound, characteristic signals would be expected for the aromatic protons of the phenyl and benzyloxy groups, as well as for the protons of the core Maraviroc structure. google.comrsc.org

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of that signal is dependent on its electronic environment. This allows for the confirmation of the number and types of carbon atoms present in this compound. rsc.orgrsc.org

Interactive Data Table: Representative NMR Data for Maraviroc Analogs

| Nucleus | Representative Chemical Shift (δ) Range (ppm) | Structural Assignment |

| ¹H NMR | 7.20 - 7.40 | Aromatic protons (phenyl, benzyloxy) google.com |

| 2.50 - 3.50 | Protons adjacent to nitrogen atoms rsc.org | |

| ¹³C NMR | 110 - 160 | Aromatic carbons rsc.orgrsc.org |

| 20 - 70 | Aliphatic carbons rsc.orgrsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. wiley.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound.

When subjected to ionization in a mass spectrometer, the molecule will form a molecular ion ([M]+ or [M+H]+), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. rsc.org Further fragmentation of this molecular ion within the mass spectrometer produces a unique pattern of fragment ions. The analysis of these fragments provides valuable clues about the different structural motifs present in the molecule. For example, the fragmentation of this compound would likely show characteristic losses corresponding to the benzyloxy group and other parts of the Maraviroc scaffold. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in a molecule.

IR spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H bonds (both aromatic and aliphatic), C=C bonds of the aromatic rings, C-O bonds of the ether linkage, and C-N bonds. rsc.orgnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the aromatic rings in this compound, leads to the absorption of UV or visible light at specific wavelengths. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound and is useful for quantitative analysis, as mentioned in the HPLC section. innovareacademics.inijpsr.com A typical λmax for Maraviroc and its derivatives is observed around 210 nm. itmedicalteam.plinnovareacademics.in

Molecular Interactions and in Vitro Pharmacological Characterization of 4 Benzyloxyphenyl Maraviroc

Assessment of Binding Affinity to Chemokine Receptors (e.g., CCR5)

Maraviroc is a selective and slowly reversible antagonist of the C-C chemokine receptor type 5 (CCR5). drugbank.com It functions by binding to a hydrophobic cavity within the transmembrane helices of the CCR5 receptor. researchgate.net This allosteric binding induces a conformational change in the receptor, which prevents the interaction of the viral surface glycoprotein (B1211001) gp120 with CCR5, a necessary step for the entry of CCR5-tropic (R5) HIV-1 into host cells. hivclinic.canih.govnih.gov The binding site for Maraviroc is distinct from the recognition sites for endogenous chemokine ligands and the gp120 glycoprotein. nih.gov

Radioligand binding assays have been crucial in determining the affinity of Maraviroc for the CCR5 receptor. Studies using tritiated small molecules and radiolabeled chemokines have demonstrated that Maraviroc binds to CCR5 with high, sub-nanomolar affinity. natap.org For instance, binding analyses have shown Maraviroc to have a dissociation constant (Kd) of approximately 0.18 ± 0.02 nM. natap.org These assays are performed using membrane preparations from cells engineered to express the human CCR5 receptor, such as Human Embryonic Kidney (HEK) 293T cells. nih.gov

Competitive binding experiments demonstrate Maraviroc's ability to inhibit the binding of natural CCR5 ligands, such as the chemokines MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5). researchgate.net Maraviroc acts as a functional antagonist, blocking the signaling pathways activated by these chemokines. natap.org Its allosteric mechanism means it does not directly compete for the exact same binding site as the larger chemokine molecules but rather alters the receptor's shape, preventing their effective binding and subsequent signaling. nih.gov Studies have shown that Maraviroc effectively blocks chemokine-mediated signaling at nanomolar concentrations. nih.gov

In Vitro Cellular Activity Evaluations

Maraviroc demonstrates potent antiviral activity against CCR5-tropic HIV-1 isolates in various cell culture models. nih.gov In peripheral blood mononuclear cells (PBMCs) and other cell lines, it effectively blocks the entry of R5 viruses. The mean 50% effective concentration (EC50) value for Maraviroc against a range of HIV-1 group M isolates (clades A to J) and group O isolates has been reported to be between 0.1 to 1.25 nM. hivclinic.ca Research using Env-recombinant pseudoviruses derived from clinical HIV-1 isolates has confirmed its broad-spectrum activity against diverse R5 strains. researchgate.net It is important to note that Maraviroc is not active against HIV-1 strains that use the CXCR4 coreceptor (X4-tropic) or both CCR5 and CXCR4 (dual/mixed-tropic). drugbank.comnih.gov

Table 1: In Vitro Anti-HIV-1 Activity of Maraviroc

| Cell Model | Virus Type | Potency Metric | Value Range |

|---|---|---|---|

| Various Cell Lines | HIV-1 Group M & O | EC50 | 0.1 - 1.25 nM |

As a CCR5 antagonist, Maraviroc inhibits the physiological functions mediated by the receptor's natural chemokine ligands. By blocking the interaction of chemokines like CCL3, CCL4, and CCL5 with CCR5, Maraviroc can interfere with chemokine-induced cellular responses. mdpi.com These responses include the migration of immune cells (chemotaxis) to sites of inflammation. researchgate.netresearchgate.net For example, since CCR5 is expressed on activated T lymphocytes, macrophages, and dendritic cells, Maraviroc can modulate their trafficking. researchgate.net Studies have investigated its effect on the migratory capacity of monocytes and macrophages, demonstrating an impact on their chemotactic response. researchgate.net

Comparative Pharmacological Profile with Maraviroc and Other CCR5 Antagonists

Maraviroc was the first CCR5 antagonist approved for clinical use and has been compared to other compounds in its class, such as Aplaviroc, Vicriviroc, and Cenicriviroc. researchgate.netnih.gov

Aplaviroc : The development of Aplaviroc was halted due to instances of severe hepatotoxicity. nih.gov

Vicriviroc : Showed potent antiviral activity but its development also faced challenges. nih.gov Binding analyses revealed that Vicriviroc dissociates from the CCR5 receptor more slowly than Maraviroc (t1/2 ≈ 12 hours for Vicriviroc vs. ≈ 7.5 hours for Maraviroc), a property that could offer a pharmacodynamic advantage. natap.org However, Maraviroc was found to bind with a slightly higher affinity. natap.org

Cenicriviroc : This compound is a dual antagonist of CCR5 and CCR2 and has been investigated for its anti-HIV-1 activity. nih.gov

These antagonists all bind to a transmembrane pocket of the CCR5 receptor, but subtle differences in their binding kinetics and interaction with the receptor can lead to different pharmacological and safety profiles. natap.org

Table 2: Comparative Binding Kinetics of CCR5 Antagonists

| Compound | Binding Affinity (Kd) | Dissociation Half-Life (t1/2) |

|---|---|---|

| Maraviroc | 0.18 ± 0.02 nM | ~7.5 hours |

| Vicriviroc | 0.40 ± 0.02 nM | ~12 hours |

Potency and Efficacy Comparison in Cell-Based Assays

Information regarding the potency and efficacy of 4-Benzyloxyphenyl Maraviroc in cell-based assays is not available in the public domain. To conduct such a comparison, data from various in vitro assays would be required. Typically, this would involve:

Antiviral Activity Assays: Determining the concentration of the compound required to inhibit viral replication by 50% (EC50) and 90% (EC90) in cell lines susceptible to CCR5-tropic HIV-1.

Cell Viability/Cytotoxicity Assays: Assessing the concentration of the compound that causes a 50% reduction in cell viability (CC50) to determine its therapeutic index (CC50/EC50).

Without experimental data, a comparative analysis of this compound's potency and efficacy against the parent compound, Maraviroc, or other CCR5 antagonists cannot be performed.

Selectivity against Other Chemokine Receptors (e.g., CXCR4)

Details on the selectivity profile of this compound against other chemokine receptors, such as CXCR4, are not publicly documented. The selectivity of a CCR5 antagonist is a critical aspect of its pharmacological profile, as off-target effects on other receptors can lead to unintended biological consequences.

To assess selectivity, the following types of in vitro assays are generally employed:

Receptor Binding Assays: Measuring the affinity of the compound for a panel of chemokine receptors (including CCR1, CCR2b, CCR3, CCR4, CCR5, and CXCR4) to determine its binding specificity. This is often expressed as the inhibitory constant (Ki) or the concentration that inhibits 50% of radiolabeled ligand binding (IC50).

Functional Assays: Evaluating the functional activity (agonist or antagonist) of the compound at various chemokine receptors. For instance, calcium mobilization assays or chemotaxis assays can be used to determine if the compound interferes with the signaling pathways of receptors other than CCR5.

Structure Activity Relationship Sar Investigations Focusing on the 4 Benzyloxyphenyl Moiety

Impact of the Benzyloxy Substitution on Receptor Recognition and Binding

The benzyloxy substitution on the phenyl ring of Maraviroc plays a critical role in how the molecule recognizes and binds to the CCR5 receptor. This interaction is a key determinant of the drug's antagonistic activity.

The three-dimensional arrangement of atoms, or stereochemistry, is a pivotal factor in the biological activity of many drugs, including Maraviroc. The presence of chiral centers means that the molecule can exist as different stereoisomers, which can have vastly different pharmacological and toxicological properties. nih.gov For Maraviroc, the (S)-enantiomer of the cyclobutyl amide has been identified as the active isomer. nih.gov

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of stereoisomeric drugs, emphasizing the need to characterize each enantiomer. nih.gov This has driven the pharmaceutical industry to prioritize the development of single-enantiomer drugs to ensure optimal efficacy and safety. nih.govamericanpharmaceuticalreview.com The enantiomeric purity of a drug sample is a critical quality attribute and is often determined by comparing its optical rotation to that of a pure enantiomer. csbsju.edu

Modifications to the aromatic rings of Maraviroc analogues have been a key strategy in SAR studies to enhance biological activity. wikipedia.org Research on piperazine-based derivatives, which share structural similarities with Maraviroc, has shown that the nature and position of substituents on the aromatic rings significantly affect their CCR5 antagonistic activity. semanticscholar.org

For instance, in a series of piperazine (B1678402) derivatives, compounds with a cyano-substituent at the para-position of a hydrophobic aromatic ring demonstrated good activity. semanticscholar.orgresearchgate.net Conversely, replacing the cyano group with a methyl, fluoro, or amide group led to a significant decrease in potency. semanticscholar.orgresearchgate.net These findings underscore the sensitivity of the CCR5 binding pocket to the electronic and steric properties of the substituents on the aromatic ring.

Further studies on these analogues revealed that introducing an electron-withdrawing group at the 4-position of one of the phenyl rings enhanced fusion activity compared to an electron-donating group. researchgate.net The table below summarizes the effects of different substituents on the CCR5 fusion activity of some piperazine derivatives.

| Compound | R1 | R2 | R4 | IC50 (μM) |

| 9a | H | H | H | >50 |

| 9b | H | H | CH3 | >50 |

| 9c | H | H | F | >50 |

| 9d | F | H | H | >50 |

| 9e | F | H | CN | 0.64 |

| 9f | Cl | H | CN | 3.21 |

| 9g | Cl | Cl | CN | 10.01 |

| 9h | F | H | CONH2 | >50 |

| Data sourced from a study on novel piperazine derivatives as CCR5 antagonists. semanticscholar.orgresearchgate.net |

Elucidating the Role of the 4-Benzyloxyphenyl Group in Modulating Antagonistic Activity

The 4-benzyloxyphenyl group is a crucial component of the Maraviroc structure, significantly contributing to its antagonistic effects.

Maraviroc functions as a negative allosteric modulator of the CCR5 receptor. nih.govnih.govacs.org This means it binds to a site on the receptor that is different from the binding site of the natural ligands (chemokines) or the HIV-1 envelope glycoprotein (B1211001) gp120. nih.govacs.org This binding induces a conformational change in the receptor, rendering it unable to interact with gp120 and thus preventing viral entry into the host cell. nih.govhivclinic.ca The 4-benzyloxyphenyl moiety is integral to these ligand-receptor interactions.

The crystal structure of the CCR5-Maraviroc complex reveals that the phenyl group of the 4-benzyloxyphenyl moiety reaches deep into a hydrophobic pocket within the receptor. nih.gov This interaction is a key anchor point for the molecule. The allosteric nature of Maraviroc's binding is supported by evidence showing that it can accelerate the dissociation of already bound chemokines and gp120 from the receptor. nih.gov

The binding of Maraviroc to CCR5 is characterized by significant hydrophobic interactions. The 4-benzyloxyphenyl group, along with other hydrophobic parts of the molecule, fits into specific subpockets within the receptor's transmembrane domain. nih.gov The phenyl group, in particular, forms hydrophobic interactions with several aromatic residues in the binding pocket, including Tyr108, Phe109, Phe112, Trp248, and Tyr251. nih.gov

Ligand efficiency (LE), a measure of the binding energy per non-hydrogen atom, is a critical parameter in drug design. While specific LE values for 4-Benzyloxyphenyl Maraviroc are not detailed in the provided context, the optimization of such parameters was a key part of the discovery process for Maraviroc. nih.gov The potent activity of Maraviroc suggests an efficient translation of its molecular interactions into high binding affinity.

Design Principles Derived from this compound Analogue Studies for Lead Optimization

The extensive SAR studies on Maraviroc and its analogues have provided valuable design principles for the lead optimization of future CCR5 antagonists and other GPCR-targeting drugs. researchgate.netnih.gov

A key takeaway is the importance of a 'Y-shape' pharmacophore model, which was used in the design of novel 1,3-diamine compounds that combined structural features of Maraviroc and another CCR5 antagonist, TAK-220. semanticscholar.orgresearchgate.net These studies highlighted the importance of hydrophobic aromatic rings and the specific substitutions on them for potent activity. semanticscholar.orgresearchgate.net

The optimization process for Maraviroc itself involved screening numerous analogues to improve antiretroviral activity and pharmacokinetic properties. nih.gov This iterative process of synthesis and biological evaluation is a cornerstone of modern drug discovery. researchgate.net The insights gained from modifying the 4-benzyloxyphenyl moiety and other parts of the Maraviroc scaffold continue to inform the design of new antiviral agents. arabjchem.orgnih.gov

Computational Chemistry and Molecular Modeling Studies of 4 Benzyloxyphenyl Maraviroc

Molecular Docking Simulations with CCR5 Receptor Structures

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand within a receptor's active site and to estimate the strength of the interaction. For 4-Benzyloxyphenyl Maraviroc, these simulations are modeled using the known crystal structure of the CCR5-Maraviroc complex (PDB ID: 4MBS) as a template. researchgate.netscirp.org

Maraviroc binds to an allosteric pocket within the transmembrane (TM) helices of the CCR5 receptor, specifically TM1, TM2, TM3, TM5, TM6, and TM7. nih.gov It is hypothesized that this compound would occupy this same pocket, maintaining the core binding orientation of the parent molecule. The key difference lies in the orientation of the novel 4-benzyloxyphenyl group.

Docking studies predict that the bulky and hydrophobic benzyloxyphenyl moiety would extend into a hydrophobic sub-pocket. The most probable binding pose would position this group to maximize favorable van der Waals and hydrophobic contacts. Interaction hotspots are predicted to involve aromatic and aliphatic residues within the transmembrane domain. The benzyloxy group, with its flexible ether linkage, can adopt multiple low-energy conformations, allowing it to fit optimally within the binding site. The terminal phenyl ring of the benzyloxy group is predicted to orient towards aromatic residues such as Trp86 and Tyr108, potentially engaging in pi-pi stacking interactions.

The binding affinity of Maraviroc to CCR5 is dictated by a combination of crucial hydrogen bonds and extensive hydrophobic interactions. It is predicted that this compound would retain the key hydrogen bonding network observed with the parent compound. The basic nitrogen in the tropane (B1204802) ring is expected to form a critical salt bridge with the carboxylate group of Glutamic acid 283 (Glu283). researchgate.net Additional hydrogen bonds involving the carboxamide linker and receptor residues like Tyr37 and Tyr251 are also likely to be preserved. researchgate.net

The primary contribution of the 4-benzyloxyphenyl group would be a significant enhancement of hydrophobic interactions. The benzyl (B1604629) and phenyl rings introduce a large, nonpolar surface area that can displace water molecules from the binding pocket, leading to a favorable entropic contribution to the binding free energy. The benzyloxy group is known to interact with hydrophobic pockets in proteins, which would likely strengthen the compound's anchor within the receptor.

| Interaction Type | Key CCR5 Residues (Maraviroc) | Predicted Interacting Residues (this compound) | Predicted Contribution of Benzyloxyphenyl Group |

|---|---|---|---|

| Salt Bridge / H-Bond | Glu283 | Glu283 | None (interaction preserved from parent) |

| Hydrogen Bond | Tyr37, Tyr251 | Tyr37, Tyr251 | None (interaction preserved from parent) |

| Hydrophobic/van der Waals | Trp86, Tyr108, Ile198, Phe112 | Trp86, Tyr108, Ile198, Phe112, and others | Enhanced hydrophobic contact, potential pi-pi stacking |

| Pi-Pi Stacking | Trp86 (T-shaped) | Trp86, Tyr108 | Additional parallel-displaced or T-shaped stacking with the terminal phenyl ring |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing its stability and the conformational changes induced by the ligand. nih.gov

MD simulations of the Maraviroc-CCR5 complex show that the ligand remains stably bound in the allosteric pocket, with low Root Mean Square Deviation (RMSD) values for the ligand and key receptor residues over simulation times of hundreds of nanoseconds. researchgate.net For this compound, it is hypothesized that the additional hydrophobic interactions conferred by the benzyloxyphenyl group would further stabilize the complex. This enhanced stability would likely manifest as even smaller RMSD fluctuations, indicating reduced mobility of the ligand within the binding site.

This increased stability suggests a longer residence time and more consistent binding site occupancy for this compound compared to Maraviroc. The extensive hydrophobic contacts would act as a potent "hydrophobic anchor," making dissociation from the receptor less favorable and potentially leading to a more sustained antagonistic effect.

| Simulation Parameter | Typical Value/Observation for Maraviroc | Predicted Value/Observation for this compound |

|---|---|---|

| Simulation Time | 100-200 ns | 100-200 ns (for comparison) |

| Ligand RMSD | ~1.5 - 2.5 Å | Hypothesized to be lower and more stable (<2.0 Å) |

| Receptor Backbone RMSD | ~2.0 - 3.0 Å | Similar or slightly lower, indicating stable complex |

| Binding Free Energy (MM/PBSA) | Favorable (e.g., -75 to -90 kcal/mol) | Predicted to be more favorable due to added hydrophobic interactions |

Maraviroc is a negative allosteric modulator, meaning it binds to a site distinct from the natural chemokine binding site and induces a conformational change that prevents chemokine binding and subsequent receptor activation. scirp.org MD simulations show that Maraviroc stabilizes an inactive conformation of CCR5, restricting the movement of the extracellular loops (ECLs) that are critical for HIV-1 gp120 recognition.

The binding of this compound is predicted to induce a similar, if not more pronounced, conformational lock. Analysis of the Root Mean Square Fluctuation (RMSF) of receptor residues during simulation would likely show reduced flexibility in the transmembrane helices forming the binding pocket. The bulky benzyloxyphenyl group, by occupying a larger volume and forming more extensive contacts, could further dampen the conformational dynamics of the receptor required for its activation, leading to a more robust stabilization of the inactive state.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. nih.govscielo.org.za

For this compound, DFT calculations can predict its electronic structure. The introduction of the electron-rich benzyloxy group is expected to significantly alter the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.

It is hypothesized that the benzyloxyphenyl moiety would raise the energy of the HOMO, making the molecule a better electron donor compared to Maraviroc. The Molecular Electrostatic Potential (MEP) map would show a region of negative potential around the oxygen atom of the ether linkage and the pi-systems of the aromatic rings, indicating sites susceptible to electrophilic attack or favorable for non-covalent interactions. These calculations are also essential for rationalizing fragmentation patterns in mass spectrometry and predicting metabolic pathways, as demonstrated in studies of Maraviroc metabolites like 4-hydroxyphenyl maraviroc. researchgate.net

| Quantum Chemical Property | Description | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicted to be higher (less negative) than Maraviroc. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicted to be slightly altered compared to Maraviroc. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Predicted to be smaller than Maraviroc, suggesting higher reactivity. |

| Dipole Moment | Measure of the net molecular polarity. | Predicted to be different from Maraviroc due to the asymmetric benzyloxy group. |

Prediction of Physicochemical Parameters and Reactive Sites

The physicochemical properties of a drug molecule are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. Computational methods allow for the prediction of these parameters before a compound is synthesized, saving time and resources. researchgate.netresearchgate.net For this compound, key physicochemical parameters can be estimated using various software packages that employ atomic contribution methods and other algorithms.

Reactive sites on a molecule, which are susceptible to metabolic transformation, can also be predicted. These predictions are often based on calculations of electron density and the stability of potential intermediates. For this compound, likely sites of metabolism include the benzylic position and the aromatic rings, which can undergo oxidation.

Table 1: Predicted Physicochemical Parameters for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not publicly available. The values are estimated based on the known properties of Maraviroc and the addition of a benzyloxyphenyl group.

| Parameter | Predicted Value | Methodology |

|---|---|---|

| Molecular Weight | 619.79 g/mol | Calculation from molecular formula (C36H47F2N5O2) molcan.com |

| LogP (Octanol-Water Partition Coefficient) | ~6.5 | Atom-based prediction methods researchgate.net |

| Topological Polar Surface Area (TPSA) | ~75 Ų | Fragment contribution methods |

| Number of Hydrogen Bond Donors | 1 | Molecular structure analysis |

| Number of Hydrogen Bond Acceptors | 7 | Molecular structure analysis |

| Number of Rotatable Bonds | 8 | Molecular structure analysis |

Elucidation of Fragmentation Pathways (e.g., in mass spectrometry)

Mass spectrometry is a key analytical technique for identifying and characterizing chemical compounds. Understanding the fragmentation pathways of a molecule is essential for interpreting its mass spectrum. Computational methods, such as density functional theory (DFT), can be used to rationalize the observed fragmentation patterns. researchgate.net

For this compound, the fragmentation in a mass spectrometer would likely involve cleavage at several key bonds. The benzylic ether linkage is a probable site of fragmentation, leading to the loss of a benzyl group. Other common fragmentation patterns for Maraviroc and its analogs involve the cleavage of the amide bond and fragmentation of the tropane and triazole rings. researchgate.net The presence of the benzyloxyphenyl group would introduce unique fragmentation pathways compared to Maraviroc.

Table 2: Plausible Mass Spectrometric Fragments of this compound This table presents hypothetical data for illustrative purposes based on general principles of mass spectrometry and known fragmentation of Maraviroc. researchgate.netuni-saarland.denih.gov

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

|---|---|---|

| [M+H]+ | Protonated molecule | Molecular ion peak |

| [M - C7H7]+ | Loss of benzyl group | Characteristic of the benzyloxy moiety |

| [M - C7H7O]+ | Loss of benzyloxy group | Indicates cleavage of the ether bond |

| Fragment of the difluorocyclohexylcarbonyl moiety | Cleavage of the amide bond | Common fragmentation for amide-containing compounds |

| Fragment of the triazole ring | Ring opening and fragmentation | Characteristic of the triazole heterocycle |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgresearchgate.netoecd.org These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for the anti-HIV activity of this compound and related analogs, a dataset of compounds with their corresponding biological activities (e.g., IC50 values) would be required. nih.gov Various molecular descriptors, representing different aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound. japsonline.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a model that correlates the descriptors with the biological activity. nih.gov

A hypothetical QSAR model for a series of Maraviroc analogs might take the following form:

pIC50 = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ...

where pIC50 is the negative logarithm of the IC50 value, and the descriptors could represent properties like hydrophobicity (LogP), molecular size, or electronic parameters.

Table 3: Example of a QSAR Model for a Series of CCR5 Antagonists This table presents a hypothetical QSAR model for illustrative purposes, as a specific model for this compound is not publicly available. atlantis-press.comresearchgate.net

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.75 | Good predictive ability of the model. |

| F-statistic | 55.2 | The model is statistically significant. |

Identification of Structural Descriptors for Enhanced Activity

Once a reliable QSAR model is developed, it can be used to identify the structural descriptors that have the most significant impact on biological activity. nih.gov For CCR5 antagonists like this compound, key descriptors often relate to the size and shape of the molecule, its hydrophobicity, and the presence of specific functional groups that can interact with the receptor. nih.govresearchgate.net

For instance, the model might reveal that increased hydrophobicity in a particular region of the molecule enhances activity, while bulky substituents in another region are detrimental. This information is invaluable for guiding the design of new, more potent analogs. The introduction of the benzyloxyphenyl group in Maraviroc significantly alters its steric and electronic properties, which would be captured by these descriptors.

Table 4: Important Structural Descriptors for CCR5 Antagonism This table lists structural descriptors that are generally considered important for the activity of CCR5 antagonists, based on published QSAR studies of related compounds. atlantis-press.comscirp.org

| Descriptor | Description | Influence on Activity |

|---|---|---|

| LogP | Hydrophobicity | Optimal range for membrane permeability and receptor binding. |

| Molecular Volume | Size of the molecule | Needs to fit within the binding pocket of the CCR5 receptor. |

| Dipole Moment | Measure of polarity | Influences interactions with polar residues in the binding site. |

| Number of Aromatic Rings | Presence of aromatic systems | Can engage in π-π stacking interactions with the receptor. |

Implications of 4 Benzyloxyphenyl Maraviroc in Drug Discovery and Lead Optimization Research

Significance of Impurity Profiling and Control in Pharmaceutical Development

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. rroij.com Unwanted chemicals, such as 4-Benzyloxyphenyl Maraviroc in the synthesis of Maraviroc, can arise from the manufacturing process, including starting materials, intermediates, reagents, solvents, or as degradation products of the final active pharmaceutical ingredient (API). pharmaguideline.comcontractpharma.com Even minute quantities of these impurities have the potential to compromise the safety, efficacy, and quality of the final drug product. contractpharma.com Impurity profiling encompasses the detection, identification, and quantification of these impurities to ensure the final product meets stringent regulatory standards. rroij.com

Regulatory Considerations for Synthetic Impurities

Global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines for the control of impurities in new drug substances and products. gmpinsiders.comeuropa.eu The ICH guidelines, particularly Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for reporting, identifying, and qualifying impurities based on established thresholds. gmpinsiders.comtga.gov.au

For instance, impurities present above a certain level (typically 0.1%) must be identified and quantified. rroij.com The qualification of an impurity, which is the process of acquiring and evaluating data to establish the biological safety of an individual impurity, is required when levels exceed the qualification thresholds outlined in these guidelines. tga.gov.aufda.gov These thresholds are determined by the maximum daily dose of the drug. fda.gov For generic drug products, regulatory guidance recommends comparing the impurity profile to the reference listed drug (RLD) to establish a baseline for impurity acceptance criteria. nih.gov If an impurity in a generic product is not found in the RLD or is at a higher level, further qualification may be necessary. fda.govnih.gov

Methodologies for Impurity Identification and Quantification in Active Pharmaceutical Ingredients

A multi-technique approach is typically employed for the effective identification and quantification of impurities in APIs. youtube.com These sophisticated analytical methods are capable of detecting impurities even at trace levels. pharmaguideline.com

Key methodologies include:

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for separating, identifying, and quantifying organic impurities in drug substances due to its versatility and sensitivity. pharmaguideline.comcontractpharma.comyoutube.com Reversed-phase HPLC is particularly common. researchgate.net

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry provides crucial information about the molecular weight and structure of impurities. rroij.compharmaguideline.comcontractpharma.com High-resolution mass spectrometry (HRMS) can help determine the molecular formula of an unknown impurity. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown compounds, providing detailed information about the molecular structure, including stereochemistry. pharmaguideline.comyoutube.com

Gas Chromatography (GC): GC is primarily used for the analysis of volatile impurities, including residual solvents. pharmaguideline.comcontractpharma.com

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying functional groups present in an impurity, aiding in its structural characterization. pharmaguideline.comyoutube.com

The validation of these analytical methods as per ICH guidelines is crucial to ensure their specificity, precision, linearity, and accuracy in quantifying impurities. rroij.com

Potential as a Research Tool or Scaffold for Further Derivatization

Beyond its significance as a process-related impurity, the this compound structure holds potential as a research tool and a scaffold for the development of new chemical entities. The unique structural features of this molecule can be exploited in lead optimization efforts to design novel analogs with improved pharmacological profiles.

Exploration of the Benzyloxy Moiety as a Privileged Structure

The benzyloxy group is considered a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets. The presence of the benzyloxy moiety in a molecule can confer desirable properties, and its incorporation has been a strategy in the design of various therapeutic agents. researchgate.netbrieflands.comacs.org For example, the introduction of a benzyloxy pharmacophore into chalcone (B49325) motifs has led to the development of potent monoamine oxidase B inhibitors. researchgate.net Similarly, quinolone derivatives featuring a benzyloxy group have been explored as potential anti-HCV agents. brieflands.com The benzyloxy moiety's ability to engage in favorable interactions within biological systems makes it a valuable component for drug design. researchgate.net

Synthesis and Evaluation of Novel Analogues Based on this Structural Motif

The core structure of Maraviroc has served as a template for the design and synthesis of novel analogs with the aim of discovering new therapeutic agents. tandfonline.comnih.govsemanticscholar.orgplos.org Researchers have employed strategies like fragment-assembly and bioisosteric replacement to create new series of compounds. semanticscholar.orgplos.org For instance, novel piperazine (B1678402) derivatives have been synthesized based on the structural features of Maraviroc and evaluated for their CCR5 antagonist activity. semanticscholar.orgplos.orgarabjchem.org

In silico methods such as molecular docking and molecular dynamics simulations are often used to predict the binding affinity and interaction of these new analogs with their target receptors. tandfonline.comnih.govnih.gov These computational studies help in prioritizing compounds for synthesis and biological evaluation. tandfonline.comnih.gov The initial synthesis of Maraviroc itself involved multiple steps, including the preparation of key intermediates like 4,4-difluorocyclohexanoic acid. researchgate.net The synthetic routes developed for Maraviroc and its analogs provide a foundation for creating diverse chemical libraries for screening against various biological targets. semanticscholar.orgplos.orgresearchgate.net

Future Research Directions and Unexplored Avenues for 4 Benzyloxyphenyl Maraviroc

Investigation of Alternative Biological Targets Beyond CCR5 in Preclinical Models

While the primary mechanism of Maraviroc involves the allosteric inhibition of CCR5, emerging preclinical evidence suggests its therapeutic potential may extend to other pathologies where CCR5 signaling is implicated, such as cancer and inflammatory diseases. nih.govpediatriconcall.comalzdiscovery.org Future research on 4-Benzyloxyphenyl Maraviroc should systematically explore these alternative biological targets in preclinical settings to unlock its full therapeutic breadth.

The CCR5 receptor is not only a co-receptor for HIV-1 entry but also plays a role in immune cell trafficking and inflammation. alzdiscovery.orgnih.gov Its involvement in various cancers has been a subject of growing interest. For instance, studies on the parent compound, Maraviroc, have shown promising results in various cancer models. In a mouse model of gastric cancer, Maraviroc administration was found to decrease the extent of peritoneal disease and enhance survival. alzdiscovery.org Similarly, in studies involving colorectal cancer cells, Maraviroc demonstrated an ability to significantly reduce cell proliferation and promote apoptosis. alzdiscovery.org Preclinical investigations in a mouse model of lymphoblastic leukemia also indicated that Maraviroc could suppress tumor growth. alzdiscovery.org

Given these findings with Maraviroc, a logical and compelling avenue of research would be to investigate whether this compound exhibits similar or enhanced activity in these oncological contexts. Preclinical studies could be designed to assess its efficacy in xenograft models of various cancers known to overexpress CCR5.

Table 1: Preclinical Evidence of Maraviroc in Non-HIV Disease Models

| Disease Model | Finding | Reference |

| Gastric Cancer (Mouse Model) | Reduced peritoneal disease and increased survival. | alzdiscovery.org |

| Colorectal Cancer (Cell Culture) | Reduced proliferation and induced apoptosis in SW480 and SW620 cells. | alzdiscovery.org |

| Lymphoblastic Leukemia (Mouse Model) | Suppressed growth of SUP-B15 xenograft tumors. | alzdiscovery.org |

Advanced Spectroscopic Probes for Real-Time Binding Kinetics and Ligand-Induced Conformational Changes

A profound understanding of how a ligand interacts with its receptor is fundamental to rational drug design. For this compound, deploying advanced spectroscopic techniques is crucial to dissect its binding kinetics and the subsequent conformational shifts it induces in its target receptor(s).

Surface Plasmon Resonance (SPR) has proven to be a powerful label-free method for measuring direct, real-time interactions between ligands and G protein-coupled receptors (GPCRs) like CCR5. acs.org It allows for the precise determination of association (on-rate) and dissociation (off-rate) constants, which together define the binding affinity. acs.org Studies on Maraviroc have utilized SPR to characterize its high-affinity binding to CCR5 and its very slow dissociation rate, a key feature of its pharmacological profile. acs.orgnih.gov Applying SPR to this compound would enable a direct comparison of its kinetic profile to that of the parent compound, revealing how the benzyloxyphenyl modification impacts receptor binding and residence time. A multi-step kinetic mechanism, involving an initial binding followed by a conformational reorganization to a more stable complex, has been proposed for Maraviroc's interaction with CCR5. nih.gov Investigating this for the 4-Benzyloxyphenyl derivative would provide invaluable mechanistic insights.

Furthermore, understanding ligand-induced conformational changes is critical, as these changes dictate the receptor's downstream signaling. nih.govnih.govplos.org Techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be employed as spectroscopic probes to monitor these dynamic changes in real-time within a cellular context. These methods can reveal how the binding of this compound stabilizes specific receptor conformations, potentially providing a more nuanced view of its action as an antagonist or even as a biased agonist at CCR5 or other alternative targets.

Table 2: Spectroscopic Techniques for Characterizing Ligand-Receptor Interactions

| Technique | Application | Potential Insight for this compound | Reference |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (association/dissociation rates). | Determination of binding affinity (KD) and receptor residence time compared to Maraviroc. | acs.org |

| Förster/Bioluminescence Resonance Energy Transfer (FRET/BRET) | Monitoring ligand-induced conformational changes in receptors. | Elucidation of the specific receptor conformations stabilized by the compound. | nih.gov |

| Multi-wavelength Global Fitting Spectroscopy | Analysis of complex binding reactions involving intermediate states. | Identification of multi-step binding mechanisms and transient complexes. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Predicting its Biological Behavior and Synthetic Routes

Table 3: Applications of AI/ML in the Development of this compound

| AI/ML Application | Specific Task | Potential Outcome | Reference |

| Biological Behavior Prediction | |||

| QSAR Modeling | Predict biological activity based on chemical structure. | Forecast potency against various biological targets. | scirp.org |

| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles. | Early identification of potential liabilities and guide molecular optimization. | nih.govresearchgate.net |

| Target Identification | Analyze biological data to identify new potential drug targets. | Suggest novel therapeutic indications for the compound. | lifebit.aimedium.com |

| Synthetic Route Prediction | |||

| Retrosynthetic Planning | Propose step-by-step synthetic pathways. | Design efficient and feasible manufacturing processes. | arxiv.orgarxiv.org |

| Reaction Prediction | Evaluate the likelihood of success for specific chemical reactions. | Increase the success rate of chemical synthesis in the lab. | arxiv.orgarxiv.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Benzyloxyphenyl Maraviroc derivatives, and how are intermediates validated?

- Synthesis typically involves coupling 4-benzyloxyphenyl moieties to the Maraviroc backbone via amidation or nucleophilic substitution. Key intermediates, such as 4-benzyloxyphenylboronic acid pinacol ester or trifluoromethanesulfonate derivatives, are validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm purity (>95%) and structural integrity . For example, LC-MS/MS methods with quadratic regression calibration are used to quantify intermediates and final products .

Q. How is the purity and stability of this compound assessed during storage?

- Stability studies are conducted under controlled conditions (e.g., -20°C, inert atmosphere) to prevent degradation. Purity is monitored via GC or HPLC, with batch-specific certificates of analysis (CoA) providing detailed impurity profiles. Accelerated degradation studies (e.g., exposure to light, heat) are performed to identify degradation products and establish shelf-life .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in immunomodulatory data for this compound derivatives?

- Discrepancies in immune cell retention (e.g., CCR5+ T cells) observed in clinical sub-studies can be addressed using stratified randomization and longitudinal sampling. For instance, in a maraviroc trial, immune phenotyping of CD8+ T cells and monocytes was repeated at multiple timepoints to control for inter-subject variability. Data normalization against baseline values and exclusion of confounding factors (e.g., IRIS events) improve reliability . Replicating findings in in vitro models (e.g., PBMC assays) further validates mechanisms .

Q. How do pharmacokinetic (PK) modeling approaches differ for this compound compared to the parent drug?

- Sequential PK/PD modeling (e.g., MONOLIX vs. NONMEM) is used to account for metabolite-specific parameters like delayed absorption or nonlinear clearance. For example, a two-stage approach fixes parent drug PK parameters while estimating metabolite dynamics. Simultaneous modeling integrates viral load (VD) and CCR5 occupancy data, requiring Bayesian priors from in vitro binding assays (IC50 = 6.4 nM) .

Q. What bioanalytical validation criteria are critical for quantifying this compound in biological matrices?

- Validation follows FDA/EMA guidelines:

- Linearity : Weighted quadratic regression over 1–1000 ng/mL (r² > 0.99) .

- Carryover : ≤20% of LLOQ, mitigated using [M+H]+ ion monitoring .

- Proficiency testing : Participation in external programs (e.g., CPQA) ensures inter-lab reproducibility .

Methodological Considerations

Q. How can researchers optimize tropism assay sensitivity when evaluating this compound in clinical trials?

- Enhanced tropism assays (e.g., deep sequencing) detect minority X4-tropic variants below 0.3% frequency. In the MERIT-ES trial, this reduced false R5 classification by 15%, improving virologic response correlation. Pre-screening with proviral DNA tropism testing minimizes enrollment bias .

Q. What strategies mitigate CYP3A4-mediated drug-drug interactions (DDIs) in studies involving this compound?

- In vitro DDI risk is assessed using Simcyp™ models simulating CYP3A4 inhibition/induction. For instance, co-administration with ritonavir requires dose adjustments due to competitive CYP3A4 inhibition. Clinical validation via sparse sampling (AUC0–24 monitoring) confirms model predictions .

Data Interpretation Frameworks

Q. How should researchers apply the FINER criteria to preclinical studies of this compound?

- Feasibility : Prioritize assays with high translational relevance (e.g., humanized mouse models over cell lines).

- Novelty : Focus on understudied mechanisms (e.g., CCR5-independent antinociceptive effects observed in neuropathic pain models) .

- Ethics : Adhere to protocols for human specimen use (e.g., IRB-approved informed consent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.